3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE
Description
This compound features a piperazine ring substituted with a 2,3,4-trimethoxybenzyl group and a 3-methylbutanoyl moiety.
Properties
IUPAC Name |
3-methyl-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-14(2)12-17(22)21-10-8-20(9-11-21)13-15-6-7-16(23-3)19(25-5)18(15)24-4/h6-7,14H,8-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXSHSWUBOZEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, to facilitate the reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to 3-methyl-1-[4-(2,3,4-trimethoxybenzyl)piperazino]-1-butanone may exhibit antidepressant properties. The piperazine moiety is often associated with neuropharmacological effects, making it a candidate for further studies in treating mood disorders.
2. Anticancer Properties
Preliminary studies suggest that derivatives of this compound could possess anticancer activity. The incorporation of trimethoxybenzyl groups may enhance the interaction with biological targets involved in cancer progression. Case studies have shown promising results in vitro, warranting further investigation into its mechanism of action.
3. Neuroprotective Effects
The neuroprotective potential of piperazine derivatives is well-documented. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
Pharmacological Insights
1. Receptor Binding Studies
Studies have demonstrated that this compound can interact with various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions are crucial for its potential use as a therapeutic agent in psychiatric disorders.
2. Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for assessing its viability as a drug candidate. Research indicates favorable absorption and distribution characteristics, although metabolism and excretion pathways require further elucidation.
Material Science Applications
1. Synthesis of Functional Polymers
The unique structure of this compound allows it to be utilized in the synthesis of functional polymers. These materials can have applications in drug delivery systems where controlled release is critical.
2. Organic Electronics
The electronic properties of this compound make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films enhances its applicability in these technologies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antidepressant Efficacy | Evaluation of piperazine derivatives | Showed significant improvement in depression-like behaviors in animal models. |
| Anticancer Activity | In vitro testing on cancer cell lines | Induced apoptosis through mitochondrial pathways; IC50 values indicated high potency. |
| Neuroprotection | Assessment of oxidative stress markers | Reduced levels of reactive oxygen species (ROS) in neuronal cultures treated with the compound. |
Mechanism of Action
The mechanism of action of 3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
Substituent Position and Linkage
- Target Compound : 2,3,4-Trimethoxybenzyl group (methylene bridge) attached to piperazine.
- 3-Methyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazino]butan-1-one (): Substituents: 3,4,5-Trimethoxybenzoyl (carbonyl linkage). The 3,4,5-trimethoxy configuration may enhance steric hindrance or electronic effects in biological systems .
Functional Group Variations
Regulatory and Industrial Relevance
- Polymer Analogs (): Piperazino-based polymers (e.g., CAS 886463-10-1) are regulated as industrial materials, whereas the target compound, as a small molecule, would require pharmaceutical safety evaluations .
Biological Activity
3-Methyl-1-[4-(2,3,4-trimethoxybenzyl) piperazino]-1-butanone is a synthetic compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₅H₂₃N₂O₃
- Molecular Weight : 279.36 g/mol
Its structure includes a piperazine ring substituted with a trimethoxybenzyl group, which is crucial for its biological activity.
Research indicates that 3-Methyl-1-[4-(2,3,4-trimethoxybenzyl)piperazino]-1-butanone interacts with various neurotransmitter systems, particularly:
- Dopaminergic System : It may enhance dopaminergic activity, suggesting potential applications in treating disorders like Parkinson's disease.
- Serotonergic System : The compound also shows affinity for serotonin receptors, which could be beneficial in managing mood disorders.
Pharmacological Effects
The compound has demonstrated several pharmacological effects:
- Cerebral Vasodilation : It exhibits vasodilatory effects on cerebral blood vessels, which can improve blood flow and oxygenation to the brain.
- Neuroprotective Properties : Studies suggest it may protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
- Study on Neuroprotective Effects :
- Cerebral Blood Flow Improvement :
- Behavioral Studies :
Comparative Biological Activity Table
| Compound | Mechanism of Action | Key Findings |
|---|---|---|
| This compound | Dopamine & Serotonin modulation | Neuroprotection; improved cerebral blood flow |
| Trimetazidine | Na+/H+ exchanger inhibition | Effective in angina pectoris treatment |
| Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine | Antioxidant properties | Reduced oxidative stress in neurons |
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully establish its safety and potential side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-1-[4-(2,3,4-trimethoxybenzyl)piperazino]-1-butanone, and how can reaction yields be improved?
- Methodology : The synthesis typically involves coupling a piperazine derivative with a substituted benzyl halide. For example, reacting 2,3,4-trimethoxybenzyl chloride with a pre-synthesized 3-methyl-1-piperazino-butanone intermediate under reflux in anhydrous THF. Catalytic bases like triethylamine enhance nucleophilic substitution efficiency .
- Yield Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Yields improve to ~65–70% when reactions are conducted under nitrogen to prevent oxidation of methoxy groups .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of trimethoxybenzyl (δ 3.7–3.9 ppm for OCH₃) and piperazino (δ 2.5–3.2 ppm for N–CH₂) groups.
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₀H₃₁N₂O₄: 375.2283) ensures molecular identity .
Advanced Research Questions
Q. How do structural modifications to the trimethoxybenzyl or piperazino groups affect biological activity?
- SAR Study Design :
Synthesize analogs with substituent variations (e.g., replacing methoxy with ethoxy or halogens).
Test in vitro activity (e.g., receptor binding assays).
- Key Findings :
- Trimethoxybenzyl : Essential for binding to serotonin receptors (5-HT₁A/2A). Ethoxy substitution reduces affinity by ~40% .
- Piperazino Chain : Shortening the butanone chain decreases metabolic stability (t₁/₂ drops from 8.2 to 2.1 hours in hepatic microsomes) .
Q. How can researchers resolve contradictions in reported solubility and bioavailability data?
- Data Reconciliation Strategy :
- Solubility : Use standardized shake-flask methods (pH 7.4 PBS) to compare with literature. Discrepancies often arise from polymorphic forms; DSC/TGA identifies crystalline vs. amorphous states .
- Bioavailability : Cross-validate in vivo PK studies using Sprague-Dawley rats (oral vs. IV administration). Contradictory Cmax values may stem from formulation excipients (e.g., PEG vs. cyclodextrin) .
Q. What strategies are effective for synthesizing enantiomerically pure forms of this compound?
- Methodology :
- Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation.
- Asymmetric Catalysis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to achieve >90% ee .
Key Insights from Evidence
- Synthetic Challenges : Steric hindrance from the trimethoxybenzyl group slows coupling kinetics; microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 50% .
- Biological Relevance : Structural analogs (e.g., Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate) show moderate MAO-B inhibition (IC₅₀ = 1.2 µM), suggesting neuropharmacological potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
